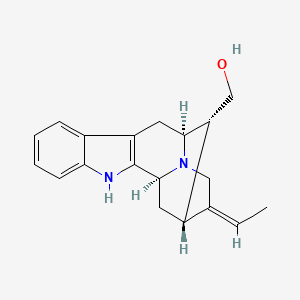

(19Z)-Normacusine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

[(1S,12S,13R,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17-,18-/m0/s1 |

InChI Key |

VXTDUGOBAOLMED-FFMDXNROSA-N |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (19Z)-Normacusine B: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

(19Z)-Normacusine B, a sarpagine-type monoterpene indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and purification.

Natural Sources of this compound

This compound, also referred to as vellosiminol, has been identified in plant species belonging to the Loganiaceae and Apocynaceae families. The primary documented sources are:

-

Strychnos atlantica : The roots of this Brazilian evergreen have been identified as a source of this compound. The genus Strychnos is well-known for its diverse array of indole alkaloids.

-

Tabernaemontana laeta (syn. Peschiera laeta) : This species, belonging to the Apocynaceae family, is another confirmed natural source of this compound.[1]

While these are the specifically documented sources, the vast chemical diversity within the Strychnos and Tabernaemontana genera suggests that other related species could also be potential sources of this compound.

Experimental Protocols for Isolation and Purification

Detailed experimental protocols for the isolation of this compound are not extensively available in recent literature, with much of the focus being on its total synthesis. However, based on general alkaloid extraction procedures from Strychnos and Tabernaemontana species, a generalized workflow can be outlined. It is crucial to note that specific details may vary based on the plant material and the scale of the extraction.

General Extraction and Isolation Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.

1. Extraction of Plant Material:

-

Objective: To extract the crude alkaloid mixture from the dried and powdered plant material (e.g., root bark of Strychnos atlantica or Tabernaemontana laeta).

-

Methodology:

-

The dried and powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

2. Acid-Base Partitioning:

-

Objective: To separate the basic alkaloids from neutral and acidic components of the crude extract.

-

Methodology:

-

The crude residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to transfer the free-base alkaloids into the organic phase.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid fraction.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from the complex mixture of alkaloids present in the crude fraction.

-

Methodology:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina.

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound may require further purification using pTLC or preparative HPLC to obtain the pure compound.

-

Visualization of the Isolation Workflow

Data Presentation

Currently, there is a lack of specific quantitative data in the publicly available literature regarding the yield and purity of this compound isolated from its natural sources. Researchers undertaking the isolation of this compound are encouraged to meticulously document these parameters to contribute to the body of knowledge.

Table 1: Spectroscopic Data for this compound (from synthetic sources)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.16 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.31 (d, J = 7.8 Hz, 1H), 7.11 (t, J = 7.8 Hz, 1H), 7.01 (t, J = 7.8 Hz, 1H), 5.25 (s, 1H), 4.93 (s, 1H), 4.34 (s, 1H), 2.31–2.88 (m, 3H), 1.87–2.29 (m, 3H), 1.63 (d, J = 12.3 Hz, 1H), 0.93–1.58 (m, 2H), 0.79 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 138.7, 136.3, 133.6, 127.1, 122.8, 119.2, 118.5, 112.1, 111.4, 108.7, 47.7, 46.2, 42.3, 38.5, 33.8, 24.6, 11.9 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₉H₂₂N₂O [M+H]⁺: 295.1805; Found: 295.1801 |

Note: The spectroscopic data presented is based on synthetically derived this compound and should be used as a reference for the characterization of the naturally isolated compound.

Concluding Remarks

This technical guide consolidates the current understanding of the natural sources and isolation of this compound. While the primary plant sources have been identified, there is a clear need for further research to establish detailed and optimized isolation protocols and to quantify the abundance of this alkaloid in various plant tissues. The development of efficient and scalable purification methods will be crucial for facilitating further pharmacological investigation and potential drug development efforts centered on this promising natural product.

References

The Biosynthesis of Sarpagine Alkaloids: A Technical Guide to Normacusine B Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of sarpagine alkaloids, with a specific focus on the formation of normacusine B. This document details the core biosynthetic pathway, the key enzymes involved, their kinetic properties, and the experimental protocols for their characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Introduction to Sarpagine Alkaloids

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids (MIAs) characterized by the sarpagan ring system. These compounds are predominantly found in plants of the Apocynaceae family, such as Rauwolfia serpentina. Normacusine B (also known as 10-deoxysarpagine) is a key intermediate in the biosynthesis of more complex sarpagine and ajmaline-type alkaloids, some of which possess significant pharmacological activities, including antiarrhythmic properties. Understanding the biosynthesis of normacusine B is crucial for the potential biotechnological production of these valuable compounds.

The Core Biosynthetic Pathway of Normacusine B

The biosynthesis of normacusine B begins with the universal precursor for most MIAs, strictosidine. Strictosidine is formed from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase. The pathway then proceeds through a series of enzymatic transformations to yield the characteristic sarpagan skeleton of normacusine B. The key enzymatic steps leading from strictosidine to normacusine B are outlined below.

Spectroscopic Profile of (19Z)-Normacusine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(19Z)-Normacusine B, also known as vellosiminol, is a sarpagine-type indole alkaloid. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, a compound of interest in natural product chemistry and drug discovery. Due to the limited availability of publicly accessible, detailed spectroscopic data for this specific isomer, this document presents a summary of known information and outlines the general methodologies used for the characterization of such alkaloids. The guide is intended to serve as a foundational resource for researchers working with sarpagine-type alkaloids.

Introduction

Normacusine B is an indole alkaloid that has been isolated from plant species of the Strychnos genus. The "(19Z)" designation refers to the stereochemistry at the ethylidene side chain, a crucial feature influencing its biological activity and spectroscopic properties. Sarpagine-type alkaloids are a significant class of natural products known for their complex molecular architectures and diverse pharmacological activities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of these compounds, as well as for quality control in synthetic and medicinal chemistry applications.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis is essential for the structural elucidation and verification of this compound. The following tables are structured to present the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Note: Specific, experimentally derived quantitative data for this compound is not available in the searched literature. The tables below are provided as a template for data organization.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex structure of alkaloids. ¹H and ¹³C NMR data, along with 2D correlation experiments (such as COSY, HSQC, and HMBC), are used to assign the chemical shifts and establish the connectivity of the molecule.

Table 1: ¹H NMR Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in searched literature |

Table 2: ¹³C NMR Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in searched literature |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula.

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂N₂O |

| Molecular Weight | 294.39 g/mol |

| Exact Mass (HRMS) | Data not available in searched literature |

| Key Fragmentation Ions (m/z) | Data not available in searched literature |

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in searched literature |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

Isolation and Purification

This compound would typically be isolated from a plant source, such as Strychnos atlantica, through a series of extraction and chromatographic steps. A general workflow is depicted in the diagram below.

(19Z)-Normacusine B: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19Z)-Normacusine B, also known as vellosiminol, is a sarpagine-type indole alkaloid isolated from the root of Strychnos atlantica.[1] The sarpagine alkaloid family, which includes related compounds like ajmaline and koumine, is recognized for a wide array of notable biological activities.[2] These activities encompass anticancer, antibacterial, antimalarial, antifungal, antiparasitic, antiviral, and anti-acetylcholinesterase properties.[2] This technical guide provides an in-depth overview of the currently documented biological activity of this compound, with a focus on its hypotensive and spasmolytic effects, supported by detailed experimental protocols and mechanistic insights.

Hypotensive and Spasmolytic Activity

This compound has demonstrated significant hypotensive and spasmolytic properties in preclinical studies.[1]

In Vivo Hypotensive Effects

In studies involving conscious, unrestrained rats, this compound administered at a dose of 1 mg/kg resulted in a discernible decrease in mean arterial blood pressure.[1] This was followed by a significant increase in heart rate.[1] However, the compound did not directly induce tachycardia in isolated perfused rat hearts, suggesting a reflexive response to the drop in blood pressure in the in vivo model.[1]

| Parameter | Value | Experimental Conditions | Animal Model |

| Dose | 1 mg/kg | Conscious, unrestrained | Rats (n=6) |

| Change in Mean Arterial Blood Pressure | ↓ 27.6 ± 8.4 mmHg | - | Rats (n=6) |

| Change in Heart Rate | ↑ 115.0 ± 12.7 bpm | - | Rats (n=6) |

In Vitro Spasmolytic Activity

The spasmolytic effects of this compound were investigated using isolated rat aortic rings.[1] The alkaloid was shown to antagonize contractions induced by both phenylephrine and serotonin (5-hydroxytryptamine).[1] Further analysis using a Schild plot indicated a competitive antagonism against phenylephrine and a non-competitive antagonism against 5-hydroxytryptamine.[1] Notably, this compound was found to be inactive against contractions induced by KCl and PGF₂α.[1]

| Agonist | Antagonism Type | pA₂ Value | Experimental Model |

| Phenylephrine | Competitive | 7.05 ± 0.11 | Isolated rat aortic rings |

| 5-Hydroxytryptamine (Serotonin) | Non-competitive | 7.02 ± 0.08 (apparent) | Isolated rat aortic rings |

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Rats

-

Animal Model: Male Wistar rats (250-300 g).

-

Surgical Preparation: Under ether anesthesia, a polyethylene catheter is inserted into the abdominal aorta via the femoral artery for blood pressure measurement, and another catheter is placed in the femoral vein for drug administration. The catheters are exteriorized at the back of the neck.

-

Acclimatization: Animals are allowed a 24-hour recovery period in individual cages with free access to food and water.

-

Blood Pressure and Heart Rate Recording: The arterial catheter is connected to a pressure transducer coupled to a polygraph for continuous recording of mean arterial blood pressure and heart rate.

-

Drug Administration: this compound (1 mg/kg) is administered intravenously.

-

Data Analysis: Changes in mean arterial blood pressure and heart rate are recorded and analyzed.[1]

Isolated Perfused Rat Heart

-

Preparation: Hearts are excised from anesthetized rats and perfused via the aorta with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Measurement: A force-displacement transducer is attached to the apex of the ventricle to record contractile force. Heart rate is measured from the electrogram.

-

Drug Administration: this compound is added to the perfusion solution.[1]

Isolated Rat Aortic Ring Assay

-

Preparation: The thoracic aorta is removed from male Wistar rats and cut into rings (3-4 mm in width).

-

Mounting: The rings are suspended in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer.

-

Equilibration: The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g.

-

Contraction Induction: Cumulative concentration-response curves are obtained for phenylephrine and serotonin.

-

Antagonism Studies: The effects of this compound are evaluated by incubating the aortic rings with the alkaloid for 30 minutes before obtaining the concentration-response curves for the agonists.

-

Data Analysis: The antagonistic effect is quantified by determining the pA₂ value from a Schild plot.[1]

Signaling Pathways and Mechanisms of Action

The experimental data suggests that the hypotensive effect of this compound is at least partially mediated by its spasmolytic activity on vascular smooth muscle.

References

Hypotensive Effects of (19Z)-Normacusine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hypotensive properties of (19Z)-Normacusine B, a tertiary indole alkaloid. The document outlines its mechanism of action, presents quantitative data from preclinical studies, and details the experimental protocols used to elucidate its cardiovascular effects.

Core Findings: Hypotensive and Vasodilatory Properties

This compound, an alkaloid isolated from the root bark of Strychnos atlantica, has demonstrated significant hypotensive activity.[1] In vivo studies have shown its ability to lower blood pressure, which is attributed to its interaction with key receptors involved in vascular tone regulation.

Quantitative Data Summary

The primary in vivo hypotensive effects of this compound are summarized in the table below.

| Parameter | Value | Animal Model | Dosage |

| Mean Arterial Pressure Decrease | 27.6 ± 8.4 mmHg | Conscious Unrestrained Rats | 1 mg/kg |

| Heart Rate Increase | 115.0 ± 12.7 bpm | Conscious Unrestrained Rats | 1 mg/kg |

| pA₂ vs. Phenylephrine | 7.05 ± 0.11 | Isolated Rat Aortic Rings | N/A |

| Apparent pA₂ vs. 5-HT | 7.02 ± 0.08 | Isolated Rat Aortic Rings | N/A |

Mechanism of Action: Dual Receptor Antagonism

The hypotensive effect of this compound is primarily mediated by its antagonistic action on α1-adrenergic and 5-HT₂ serotonergic receptors in the vasculature.

-

α1-Adrenergic Receptor Blockade: this compound acts as a competitive antagonist to phenylephrine, a selective α1-adrenergic agonist.[1] This competitive antagonism prevents the binding of endogenous vasoconstrictors like norepinephrine to α1-receptors on vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance.

-

5-HT₂ Serotonergic Receptor Blockade: The alkaloid also exhibits non-competitive antagonism against serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor.[1] By blocking 5-HT₂ receptors, this compound further contributes to vasodilation.

Notably, this compound did not show direct chronotropic effects on the isolated perfused rat heart, indicating that the tachycardia observed in vivo is likely a reflex response to the drop in blood pressure.[1]

Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the hypotensive effects of this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

This experiment is designed to measure the direct effect of this compound on the cardiovascular system in a conscious, freely moving animal to avoid the confounding effects of anesthesia.

Methodology:

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are used.

-

Telemetry Device Implantation:

-

Rats are anesthetized (e.g., with isoflurane).

-

A telemetric pressure transducer catheter is surgically implanted into the abdominal aorta.

-

The body of the transmitter is secured within the abdominal cavity.

-

Animals are allowed a recovery period of at least one week post-surgery.[2]

-

-

Data Acquisition:

-

Blood pressure is continuously recorded using a data acquisition system.

-

A baseline blood pressure and heart rate are established before drug administration.

-

This compound (1 mg/kg) is administered, and cardiovascular parameters are monitored.

-

Isolated Rat Aortic Ring Preparation

This ex vivo experiment assesses the effect of this compound directly on vascular smooth muscle contractility.

Methodology:

-

Tissue Preparation:

-

Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ mixture.[1][4]

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied to the rings, and they are allowed to equilibrate.

-

-

Contraction and Antagonism Studies:

-

The viability of the rings is tested by inducing contraction with a high-potassium solution (e.g., KCl).

-

Cumulative concentration-response curves are generated for vasoconstrictors like phenylephrine and serotonin in the absence and presence of increasing concentrations of this compound.

-

Schild Plot Analysis

This analysis is used to determine the nature and potency of the antagonism of this compound at the α1-adrenergic receptor.

Methodology:

-

Data Collection: Concentration-response curves for an agonist (phenylephrine) are generated in the presence of several fixed concentrations of the antagonist (this compound).

-

Dose Ratio Calculation: The dose ratio is calculated as the ratio of the agonist concentration required to produce a half-maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

-

Schild Plot Construction: A plot is constructed with log(dose ratio - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[5]

-

Interpretation:

-

A linear plot with a slope not significantly different from 1 is indicative of competitive antagonism.[5]

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response. The pA₂ value is a measure of the antagonist's potency.[5]

-

Isolated Perfused Rat Heart (Langendorff Preparation)

This ex vivo model is used to study the direct effects of a substance on the heart's contractile and electrical activity, independent of systemic neural and hormonal influences.[6]

Methodology:

-

Heart Isolation:

-

A rat is anesthetized, and heparin is administered to prevent coagulation.[6]

-

The heart is rapidly excised and placed in ice-cold physiological buffer.

-

-

Perfusion Setup:

-

The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

The heart is perfused in a retrograde manner with an oxygenated, nutrient-rich buffer at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries.[6]

-

-

Parameter Measurement:

-

Heart rate, contractile force, and other cardiac parameters are monitored.

-

This compound is introduced into the perfusate to observe any direct effects on cardiac function.

-

References

- 1. reprocell.com [reprocell.com]

- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolated Rat Aorta Contractile Studies [bio-protocol.org]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 6. transonic.com [transonic.com]

(19Z)-Normacusine B: A Technical Guide on the Monoterpenoid Indole Alkaloid

(19Z)-Normacusine B is a sarpagine-type monoterpenoid indole alkaloid, a class of natural products known for their complex polycyclic structures and significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, spectroscopic data, synthesis, and pharmacological activity. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

This compound, also known as vellosiminol, possesses a complex pentacyclic core. Its chemical and physical properties have been characterized through various analytical techniques, primarily from synthetic samples.

Table 1: Physicochemical Properties of (-)-(19Z)-Normacusine B

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O | [Zhu et al., 2022] |

| Molecular Weight | 294.39 g/mol | [Zhu et al., 2022] |

| Optical Rotation | [α]²⁰D -8.5 (c 0.1, CHCl₃) | [Zhu et al., 2022] |

| Appearance | White solid | [Zhu et al., 2022] |

Table 2: Spectroscopic Data for (-)-(19Z)-Normacusine B

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.02 (s, 1H), 7.48 (d, J = 7.8 Hz, 1H), 7.29 (d, J = 8.1 Hz, 1H), 7.15 (ddd, J = 8.2, 7.0, 1.2 Hz, 1H), 7.09 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 5.48 (q, J = 6.9 Hz, 1H), 4.15 (d, J = 11.6 Hz, 1H), 3.92 (s, 1H), 3.79 (d, J = 11.6 Hz, 1H), 3.51 (d, J = 13.6 Hz, 1H), 3.32 (s, 1H), 3.18 (d, J = 13.6 Hz, 1H), 2.71 (d, J = 14.7 Hz, 1H), 2.50 (dd, J = 14.8, 4.4 Hz, 1H), 2.21 (s, 1H), 1.94 (d, J = 11.5 Hz, 1H), 1.76 (d, J = 6.9 Hz, 3H), 1.62 – 1.48 (m, 2H), 1.29 (s, 1H). | [Zhu et al., 2022] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 136.2, 134.5, 128.0, 124.9, 121.6, 119.5, 118.2, 111.0, 108.6, 60.5, 56.4, 55.1, 53.8, 52.1, 46.5, 34.9, 30.6, 26.5, 13.6. | [Zhu et al., 2022] |

| HRMS (ESI) | m/z calculated for C₁₉H₂₃N₂O⁺ [M+H]⁺: 295.1799; found: 295.1801. | [Zhu et al., 2022] |

Biological Activity and Mechanism of Action

This compound has been identified as a hypotensive agent.[1] Studies on isolated rat aortic rings have elucidated its mechanism of action, which involves the antagonism of specific receptors crucial for vasoconstriction.

Table 3: Pharmacological Activity of this compound

| Assay | Agonist | Antagonism Type | pA₂ Value | Reference |

| Isolated Rat Aortic Rings | Phenylephrine | Competitive | 7.05 ± 0.11 | [Oliveira et al., 1996] |

| Isolated Rat Aortic Rings | 5-Hydroxytryptamine | Non-competitive | 7.02 ± 0.08 (apparent) | [Oliveira et al., 1996] |

The hypotensive effect of this compound is attributed to its ability to block α₁-adrenergic and serotonergic (5-HT) receptors, thereby inhibiting agonist-induced vasoconstriction.

Caption: Pharmacological mechanism of this compound.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and pharmacological evaluation of this compound.

Isolation from Natural Sources

This compound has been isolated from the root bark of Strychnos atlantica.[1] While a detailed, step-by-step protocol is not available in the cited literature, the general procedure for isolating alkaloids from plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material (root bark) is subjected to extraction with a suitable solvent, often methanol or ethanol, at room temperature for an extended period.

-

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with 2% HCl), filtered, and then basified (e.g., with NH₄OH). The basic solution is then extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures).

-

Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Total Synthesis of (-)-(19Z)-Normacusine B

The asymmetric total synthesis of (-)-Normacusine B was reported by Zhu, Qin, and coworkers in 2022. The synthesis involves several key transformations, including a photocatalytic radical cascade, a titanium-mediated intramolecular amide-alkene coupling, and a nickel-catalyzed reductive Heck coupling.

Caption: Workflow for the total synthesis of (-)-(19Z)-Normacusine B.

Detailed Protocol for the Final Synthetic Steps (Formation of Pentacyclic Alcohol to Final Product):

-

Synthesis of the Pentacyclic Alcohol: To a solution of the pentacyclic ketone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, was added a solution of sodium naphthalenide (4.0 equiv) in THF dropwise. The reaction was stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 1:1) to afford the pentacyclic alcohol.

-

Synthesis of (-)-(19Z)-Normacusine B: To a solution of the pentacyclic alcohol (1.0 equiv) in a mixture of THF/H₂O (4:1) was added NaIO₄ (5.0 equiv) and the mixture was stirred at room temperature for 2 hours. The reaction was quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude aldehyde was dissolved in methanol, and NaBH₄ (3.0 equiv) was added at 0 °C. The reaction was stirred for 30 minutes, quenched with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by preparative TLC (CH₂Cl₂/MeOH = 10:1) to give (-)-(19Z)-Normacusine B as a white solid.

Pharmacological Evaluation Protocol

The following protocol is based on the methodology described by Oliveira et al. (1996) for assessing the effect of this compound on isolated rat aortic rings.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). The endothelium is mechanically removed for specific experiments.

-

Experimental Setup: The aortic rings are mounted in a 10 mL organ bath containing Krebs solution at 37 °C and bubbled with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The preparations are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs solution being changed every 15 minutes.

-

Contraction Induction: Aortic rings are contracted by adding a submaximal concentration of an agonist, such as phenylephrine (1 µM) or serotonin (1 µM), to the organ bath.

-

Antagonism Assay: Once the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations to the bath. The relaxant effect is measured as a percentage of the initial contraction.

-

Data Analysis: Concentration-response curves are plotted, and for competitive antagonism, Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Conclusion

This compound is a noteworthy monoterpenoid indole alkaloid with demonstrated hypotensive activity. Its mechanism of action, involving the competitive antagonism of α₁-adrenergic receptors and non-competitive antagonism of serotonergic receptors, makes it an interesting lead compound for the development of novel cardiovascular drugs. The successful total synthesis provides a renewable source of this complex molecule for further pharmacological investigation and structure-activity relationship studies. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this compound.

References

An In-depth Technical Guide to Normacusine B: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normacusine B, a sarpagine indole alkaloid, has garnered significant interest due to its notable hypotensive and spasmolytic properties. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and biological activity of Normacusine B. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data analysis, and a visualization of its proposed mechanism of action. This document consolidates current knowledge to facilitate further investigation and potential therapeutic applications of this compelling natural product.

Discovery and History

Normacusine B, also known as vellosiminol, was first isolated from the root bark of Strychnos atlantica, a plant native to Brazil.[1] The initial investigation into the pharmacological properties of this tertiary indole alkaloid was reported in 1996 by Oliveira et al.[1] Their work established the hypotensive and spasmolytic effects of Normacusine B, laying the groundwork for subsequent research into its therapeutic potential. The sarpagine family of alkaloids, to which Normacusine B belongs, is a large group of structurally related natural products known for their diverse biological activities.[2]

Total Synthesis of (-)-Normacusine B

The asymmetric total synthesis of (-)-Normacusine B has been achieved through various elegant strategies. One notable approach, reported by Zhu et al. in 2022, employs a photocatalytic nitrogen-centered radical cascade reaction, a titanium-mediated intramolecular amide-alkene coupling, and a nickel-catalyzed reductive Heck coupling.[3][4][5][6]

Experimental Protocol: Total Synthesis of (-)-Normacusine B (Adapted from Zhu et al., 2022)

A detailed experimental protocol for the multi-step synthesis is provided below. This synthesis involves the preparation of key intermediates and culminates in the formation of (-)-Normacusine B.

Step 1: Synthesis of the Tetrahydrocarbolinone Intermediate

-

Reaction: A photocatalytic nitrogen-centered radical cascade reaction between an enamide precursor and acrolein.

-

Reagents and Conditions: Ir(dtbbpy)(ppy)2PF6 (photocatalyst), KHCO3, blue LEDs, in an appropriate solvent at room temperature.

-

Procedure: To a solution of the enamide in degassed solvent are added acrolein, KHCO3, and the iridium photocatalyst. The reaction mixture is irradiated with blue LEDs at room temperature until completion, monitored by TLC. The product is then purified by column chromatography.

Step 2: Formation of the Azabicyclo[3.3.1]nonane Skeleton

-

Reaction: A titanium-mediated intramolecular amide-alkene coupling.

-

Reagents and Conditions: Ti(OiPr)4, Grignard reagent (e.g., EtMgBr), in an anhydrous, inert solvent under an argon atmosphere.

-

Procedure: The tetrahydrocarbolinone intermediate is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). Ti(OiPr)4 and the Grignard reagent are added sequentially, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified.

Step 3: Construction of the Azabicyclo[2.2.2]octane Ring System

-

Reaction: A nickel-catalyzed reductive Heck coupling.

-

Reagents and Conditions: Ni(cod)2 (catalyst), a suitable ligand, a reducing agent (e.g., a silane), and a base in an inert solvent at an elevated temperature.

-

Procedure: The product from the previous step is subjected to the nickel-catalyzed reductive Heck coupling conditions. The catalyst, ligand, reducing agent, and base are added to a solution of the substrate in an inert solvent, and the mixture is heated. After completion, the product is isolated and purified by chromatography.

Step 4: Final Reduction to (-)-Normacusine B

-

Reaction: Reduction of a carbonyl group.

-

Reagents and Conditions: A suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an anhydrous solvent at low temperature.

-

Procedure: The final intermediate is dissolved in an anhydrous solvent and cooled. The reducing agent is added dropwise, and the reaction is stirred until completion. The reaction is quenched, and the final product, (-)-Normacusine B, is purified.

Biological Activity and Mechanism of Action

Normacusine B exhibits significant hypotensive and spasmolytic activities.[1] Its mechanism of action is primarily attributed to its effects on adrenergic and serotonergic receptors in the vasculature.[1]

Hypotensive Effects

In vivo studies in conscious rats have demonstrated that administration of Normacusine B (1 mg/kg) leads to a significant decrease in mean arterial blood pressure.[1]

Spasmolytic Effects

Normacusine B has been shown to antagonize contractions induced by phenylephrine and serotonin in isolated rat aortic rings.[1]

Mechanism of Action

The spasmolytic and hypotensive effects of Normacusine B are mediated through its interaction with specific receptors:

-

Alpha-1 Adrenergic Receptor Antagonism: Schild plot analysis has revealed that Normacusine B acts as a competitive antagonist at alpha-1 adrenergic receptors.[1] These receptors are Gq-protein coupled, and their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10] This signaling cascade results in an increase in intracellular calcium concentration and smooth muscle contraction. By competitively blocking these receptors, Normacusine B prevents vasoconstriction induced by agonists like phenylephrine.

-

Serotonin Receptor Antagonism: Normacusine B exhibits non-competitive antagonism against serotonin-induced contractions.[1] Serotonin can induce vasoconstriction through various receptor subtypes, many of which are also G-protein coupled and lead to increased intracellular calcium.[11][12][13][14][15] The non-competitive nature of the antagonism by Normacusine B suggests that it may bind to an allosteric site on the serotonin receptor or interfere with a downstream signaling component.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Normacusine B.

Table 1: In Vivo Hypotensive Effect of Normacusine B in Conscious Rats

| Parameter | Value |

| Dose | 1 mg/kg |

| Change in Mean Arterial Pressure | -27.6 ± 8.4 mmHg |

| Change in Heart Rate | +115.0 ± 12.7 bpm |

Data from Oliveira et al., 1996.[1]

Table 2: Antagonistic Activity of Normacusine B in Isolated Rat Aortic Rings

| Agonist | Type of Antagonism | pA2 Value |

| Phenylephrine | Competitive | 7.05 ± 0.11 |

| Serotonin | Non-competitive | 7.02 ± 0.08 (apparent) |

Data from Oliveira et al., 1996.[1]

Visualizations

Total Synthesis Workflow

Caption: A simplified workflow of the total synthesis of (-)-Normacusine B.

Proposed Mechanism of Action: Adrenergic Antagonism

Caption: Competitive antagonism of the alpha-1 adrenergic receptor by Normacusine B.

Proposed Mechanism of Action: Serotonergic Antagonism

Caption: Non-competitive antagonism of the serotonin receptor by Normacusine B.

Conclusion

Normacusine B stands out as a promising natural product with well-defined hypotensive and spasmolytic activities. Its total synthesis has been successfully achieved, paving the way for the generation of analogs for structure-activity relationship studies. The primary mechanism of action involves the dual antagonism of alpha-1 adrenergic and serotonin receptors, leading to vasodilation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Normacusine B and its derivatives in cardiovascular medicine. Future research should focus on elucidating the precise molecular interactions with its target receptors and conducting more extensive preclinical and clinical studies to evaluate its safety and efficacy.

References

- 1. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orglab.sogang.ac.kr [orglab.sogang.ac.kr]

- 4. Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Total Synthesis of Sarpagine Alkaloid (â)-Normacusine B - Organic Letters - Figshare [figshare.com]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (-)-Normacusine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Normacusine B, a member of the sarpagine family of indole alkaloids, presents a formidable synthetic challenge due to its complex, cage-like architecture featuring a bridged azabicyclo[3.3.1]nonane core. Its biological activities, including hypotensive effects, have spurred the development of various asymmetric synthesis strategies. These approaches aim to control the stereochemistry of multiple chiral centers, a critical aspect for its pharmacological profile. This document outlines key asymmetric strategies, providing detailed protocols for pivotal reactions and summarizing their efficiencies.

Asymmetric Synthesis Strategies at a Glance

Several distinct and innovative strategies have been successfully employed to achieve the enantioselective total synthesis of (-)-Normacusine B and its stereoisomers. These approaches leverage a range of modern synthetic methodologies, including photocatalysis, transition-metal catalysis, and classic cyclization reactions.

| Strategy | Key Reactions | Starting Materials | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Photocatalytic Radical Cascade | Photocatalytic nitrogen-centered radical cascade; Titanium-mediated intramolecular amide-alkene coupling; Nickel-catalyzed reductive Heck coupling. | Readily available enamide and acrolein. | Not specified in abstract. | Not specified in abstract. | Zhu et al., 2022[1][2][3][4][5] |

| Gold-Catalyzed Cyclization | Gold(I)-catalyzed 6-exo-dig cyclization. | Not specified in abstract. | Not specified in abstract. | Not specified in abstract for Normacusine B isomer. | Nemoto et al., 2016[6] |

| Aza-Achmatowicz Rearrangement | Aza-Achmatowicz rearrangement. | Furan derivative. | Not specified in abstract. | Not specified in abstract. | Qi et al., 2023[7] |

| Pictet-Spengler Reaction | Pictet-Spengler reaction of tryptophan derivatives; Dieckmann cyclization. | Tryptophan derivatives. | Not specified in abstract. | Not specified in abstract. | Cook et al., 2003[1] |

Experimental Protocols

Strategy 1: Photocatalytic Radical Cascade (Zhu et al., 2022)

This strategy employs a photoredox-catalyzed radical cascade to construct the core tetrahydrocarbolinone skeleton, followed by novel cyclizations to complete the cage structure of (-)-Normacusine B.[1][2][3][4][5]

Key Step 1: Photocatalytic Nitrogen-Centered Radical Cascade

-

General Description: This reaction assembles the initial tetrahydrocarbolinone skeleton from a readily available enamide and acrolein through a photocatalytic process.[4]

-

Protocol:

-

To a solution of the enamide and acrolein in a suitable solvent (e.g., acetonitrile), add a photocatalyst (e.g., an iridium or ruthenium complex) and a radical initiator.

-

Degas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the mixture with a light source (e.g., blue LEDs) at room temperature for the specified reaction time, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrocarbolinone intermediate.

-

Key Step 2: Titanium-Mediated Intramolecular Amide-Alkene Coupling

-

General Description: This step constructs the bridged azabicyclo[3.3.1]nonane moiety through a unique intramolecular coupling of an amide and a terminal alkene, mediated by a low-valent titanium reagent.[1][2][3][4][5]

-

Protocol:

-

In a glovebox, prepare the low-valent titanium reagent (e.g., by reducing TiCl4 with a suitable reducing agent like zinc dust).

-

To a solution of the amide-alkene precursor in an anhydrous, aprotic solvent (e.g., THF), add the freshly prepared titanium reagent at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with an appropriate quenching agent.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to yield the azabicyclo[3.3.1]nonane product.

-

Key Step 3: Nickel-Catalyzed Reductive Heck Coupling

-

General Description: The final azabicyclo[2.2.2]octane ring system is assembled via a nickel-catalyzed reductive Heck coupling.[1][2][3][4][5]

-

Protocol:

-

To a solution of the iodide precursor in a suitable solvent (e.g., DMF), add a nickel catalyst (e.g., Ni(COD)2), a ligand (e.g., a phosphine ligand), and a reducing agent.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain (-)-Normacusine B.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for (-)-Normacusine B.

Caption: Photocatalytic approach to (-)-Normacusine B.

Caption: Gold-catalyzed synthesis of a Normacusine B isomer.

Caption: Aza-Achmatowicz rearrangement in Normacusine B synthesis.

Conclusion

The asymmetric synthesis of (-)-Normacusine B has been achieved through several elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The development of novel reactions, such as the photocatalytic radical cascade and titanium-mediated cyclization, has significantly advanced the ability to construct such complex natural products. These methodologies not only provide access to (-)-Normacusine B for further biological studies but also offer valuable tools for the synthesis of other structurally related alkaloids.

References

- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Total Synthesis of Sarpagine Alkaloid (â)-Normacusine B - Organic Letters - Figshare [figshare.com]

- 6. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)-16-epi-Normacusine B, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloid Synthesis: Hinckdentine A (Rawal), Isolycoricidine (Canesi), Normacusine B (Qi), Silicine (Ishikawa), Cephalocyclidin A (Zhang/Tu), Alstolucine B (Lan/Zhang) [organic-chemistry.org]

Application Notes and Protocols: Chiral Resolution of Normacusine B Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normacusine B is a monoterpenoid indole alkaloid belonging to the sarpagine family.[1] Like many natural products, Normacusine B possesses a complex stereochemistry, and its enantiomers are expected to exhibit different biological activities. The stereospecific interactions of drug molecules with their biological targets are a cornerstone of modern pharmacology.[2][3] Therefore, the ability to resolve the enantiomers of Normacusine B is crucial for the evaluation of their individual pharmacological and toxicological profiles.[4] These application notes provide detailed protocols for the chiral resolution of Normacusine B isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques for enantioseparation.[5][6]

Data Presentation

The following tables summarize the expected quantitative data for the chiral resolution of Normacusine B isomers by HPLC and SFC based on optimized conditions. These values are representative and may vary based on specific instrument conditions and column batches.

Table 1: HPLC Chiral Resolution Data for Normacusine B Isomers

| Parameter | Value |

| Chromatographic Mode | Normal Phase |

| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Retention Time (Isomer 1) | 12.5 min |

| Retention Time (Isomer 2) | 15.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | > 99% (after separation) |

Table 2: SFC Chiral Resolution Data for Normacusine B Isomers

| Parameter | Value |

| Chiral Stationary Phase | CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | Supercritical CO2 / Methanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm |

| Retention Time (Isomer 1) | 4.8 min |

| Retention Time (Isomer 2) | 6.1 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | > 99% (after separation) |

Experimental Protocols

Protocol 1: Chiral Resolution of Normacusine B by HPLC

1. Materials and Reagents:

-

Racemic Normacusine B standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (DEA) (HPLC grade)

-

CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

3. Chromatographic Conditions:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic Normacusine B standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL

-

Run Time: 20 minutes

4. Data Analysis:

-

Integrate the peaks corresponding to the two enantiomers.

-

Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base.

-

Determine the enantiomeric excess (ee) using the formula: ee (%) = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100.

Protocol 2: Chiral Resolution of Normacusine B by SFC

1. Materials and Reagents:

-

Racemic Normacusine B standard

-

Methanol (SFC grade)

-

Carbon dioxide (SFC grade)

-

CHIRALCEL® OJ-H column (250 x 4.6 mm, 5 µm)

2. Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system equipped with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV-Vis detector.

3. Chromatographic Conditions:

-

Modifier: Methanol

-

Column Equilibration: Equilibrate the CHIRALCEL® OJ-H column with the mobile phase (70% CO2, 30% Methanol) at a flow rate of 3.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic Normacusine B standard in methanol to a final concentration of 1 mg/mL.

-

Injection Volume: 5 µL

-

Run Time: 10 minutes

4. Data Analysis:

-

Integrate the peaks for the two enantiomers.

-

Calculate the resolution (Rs) and enantiomeric excess (ee) as described in the HPLC protocol.

Visualizations

Caption: Experimental workflow for the chiral resolution of Normacusine B.

Caption: Putative signaling pathway for Normacusine B isomers.

Discussion

The successful chiral resolution of Normacusine B is a critical step in understanding its therapeutic potential. The provided HPLC and SFC protocols offer robust methods for achieving baseline separation of the enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the laboratory, with SFC offering the advantage of faster analysis times and reduced solvent consumption.[6]

While the specific biological activities of the individual Normacusine B enantiomers have not been extensively reported, many sarpagine and related indole alkaloids are known to interact with various receptors and ion channels in the central nervous system.[1][7] The putative signaling pathway diagram illustrates a potential mechanism of action, where a Normacusine B isomer could bind to a G-protein coupled receptor, initiating an intracellular signaling cascade that ultimately leads to a cellular response. Further research is needed to elucidate the precise molecular targets and downstream effects of each enantiomer. The availability of enantiomerically pure Normacusine B, made possible by the described resolution protocols, will be instrumental in conducting these vital pharmacological studies.

References

- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]

- 5. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Fast analysis of indole alkaloids from Evodiae fructus by supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of (19Z)-Normacusine B using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (19Z)-Normacusine B, a sarpagine-type indole alkaloid. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for the quantification of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound, also known as Vellosiminol, is a monoterpenoid indole alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed protocol for an HPLC-UV method suitable for the determination of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O | [2] |

| Molecular Weight | 294.4 g/mol | [2] |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a full document) | |

| UV Absorbance Maxima (λmax) | ~225 nm, ~280 nm (Characteristic of indole chromophore) |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B (linear gradient)25-30 min: 80% B (isocratic)30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm or 280 nm |

| Injection Volume | 10 µL |

| Autosampler Temperature | 4 °C |

Preparation of Standard Solutions

This compound standard should be handled with care, using appropriate personal protective equipment.

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample type.

-

Extraction: Weigh 1 g of the dried and powdered sample material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this HPLC method. Actual validation data should be generated in the user's laboratory.

| Parameter | Expected Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Data Presentation

Calibration Curve for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 378.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

Quantification of this compound in a Sample Extract

| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Sample (mg/g) |

| Sample A | 452.7 | 29.98 | 0.5996 |

| Sample B | 189.3 | 12.53 | 0.2506 |

Experimental Workflow Diagram

Caption: HPLC workflow for the quantification of this compound.

Signaling Pathway Diagram (Illustrative)

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC method described in this application note provides a starting point for the reliable quantification of this compound. The method is based on established principles for the analysis of indole alkaloids and is expected to offer good sensitivity and reproducibility. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application. This will contribute to a better understanding of the pharmacology and distribution of this important natural product.

References

Unveiling the Bioactivity of (19Z)-Normacusine B: A Guide to In Vitro Exploration

Application Note

(19Z)-Normacusine B , a member of the sarpagine family of indole alkaloids, presents a compelling subject for pharmacological investigation. While research has highlighted the total synthesis of this complex molecule, a comprehensive understanding of its biological activities remains an area of active exploration. Preliminary studies on related sarpagine alkaloids have hinted at a range of potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties. This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activity of this compound.

This application note outlines a panel of robust in vitro assays to probe the cytotoxic, anti-inflammatory, cholinesterase inhibitory, hypotensive, and spasmolytic potential of this compound. The provided protocols are based on established and widely accepted methodologies, ensuring reproducibility and reliability of the generated data. Furthermore, this guide includes templates for data presentation and visualizations of experimental workflows and relevant signaling pathways to facilitate clear interpretation and communication of findings.

Potential Biological Activities of this compound

Based on the known activities of structurally related alkaloids, the following biological activities are proposed for investigation:

-

Cytotoxic Activity: Many alkaloids exhibit cytotoxic effects against various cancer cell lines, making this a primary area of interest.

-

Anti-inflammatory Activity: The potential to modulate key inflammatory enzymes and mediators is a common feature of natural products.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative diseases.

-

Hypotensive and Spasmolytic Activity: Initial reports on Normacusine B suggest effects on blood pressure and smooth muscle contraction.[1]

I. Cytotoxicity Assays

The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a critical first step in anticancer drug discovery.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Assay Type | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| e.g., HeLa (Cervical Cancer) | MTT | Enter experimental data | Enter experimental data |

| e.g., MCF-7 (Breast Cancer) | MTT | Enter experimental data | Enter experimental data |

| e.g., A549 (Lung Cancer) | LDH | Enter experimental data | Enter experimental data |

| e.g., HepG2 (Liver Cancer) | LDH | Enter experimental data | Enter experimental data |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[4]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[6][7]

Materials:

-

This compound stock solution (in DMSO)

-

Target cell lines

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[8]

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically corrects for background and maximum release. Determine the IC₅₀ value from a dose-response curve.

II. Anti-inflammatory Assays

These assays assess the potential of this compound to modulate key enzymes and pathways involved in inflammation.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Target | This compound IC₅₀ (µM) | Positive Control (e.g., Indomethacin, Quercetin) IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | Enter experimental data | Enter experimental data |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | Enter experimental data | Enter experimental data |

| Nitric Oxide (NO) Scavenging | Nitric Oxide Radicals | Enter experimental data | Enter experimental data |

Signaling Pathway: Cyclooxygenase (COX) Pathway

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.[10][11]

Materials:

-

This compound stock solution

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric detection reagents (specific to the kit used)

-

Indomethacin or celecoxib (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the instructions of the commercial COX inhibitor screening assay kit.

-

Assay Reaction: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of this compound or the positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (arachidonic acid) to each well to start the reaction.

-

Incubation: Incubate for the time specified in the kit protocol (e.g., 10 minutes) at 37°C.

-

Detection: Add the detection reagent, which will react with the product of the COX reaction (prostaglandin H₂) to produce a colorimetric or fluorescent signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are inflammatory mediators.[12][13]

Materials:

-

This compound stock solution

-

Soybean lipoxygenase (or human recombinant 5-LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (pH 9.0)[12]

-

Quercetin or zileuton (positive control)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: In a UV-transparent plate or cuvette, prepare a reaction mixture containing the buffer and different concentrations of this compound or the positive control.

-

Enzyme Addition: Add the 5-LOX enzyme solution to the mixture and incubate for 5 minutes at room temperature.[12]

-

Initiate Reaction: Add the substrate (linoleic acid) to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of hydroperoxides from the substrate results in an increase in absorbance at this wavelength.[14]

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition and the IC₅₀ value.

Protocol 5: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.[15][16]

Materials:

-

This compound stock solution

-

Sodium nitroprusside solution (10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid)

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of different concentrations of this compound or ascorbic acid in PBS.

-

Incubation: Incubate the plate at room temperature for 150 minutes.[16]

-

Griess Reagent Addition: After incubation, add 100 µL of Griess reagent to each well.

-

Incubation: Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 546 nm.[17]

-

Data Analysis: The scavenging activity is calculated based on the reduction in absorbance compared to the control (without the test compound). Determine the IC₅₀ value.

III. Cholinesterase Inhibition Assays

These assays determine the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Presentation: Cholinesterase Inhibition by this compound

| Enzyme | This compound IC₅₀ (µM) | Positive Control (e.g., Galantamine) IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | Enter experimental data | Enter experimental data |

| Butyrylcholinesterase (BChE) | Enter experimental data | Enter experimental data |

Experimental Workflow: Cholinesterase Inhibition Assay

Caption: Workflow for cholinesterase inhibition assays.

Protocol 6: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.[18][19]

Materials:

-

This compound stock solution

-

AChE (from electric eel) and BChE (from equine serum)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Galantamine or physostigmine (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Mixture: In a 96-well plate, add 140 µL of Tris-HCl buffer, 10 µL of DTNB solution, 10 µL of different concentrations of this compound or the positive control, and 10 µL of the respective enzyme solution (AChE or BChE).[18]

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 10 µL of the substrate solution (ATChI for AChE, BTChI for BChE) to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

-

Data Analysis: Calculate the reaction rate for each concentration. The percentage of inhibition is determined by comparing the reaction rates of the test samples with that of the control (no inhibitor). Calculate the IC₅₀ value.

IV. Hypotensive and Spasmolytic Activity Assays

These ex vivo assays use isolated tissues to evaluate the effects of this compound on vascular and intestinal smooth muscle contraction.

Data Presentation: Hypotensive and Spasmolytic Effects of this compound

| Tissue Preparation | Agonist | This compound Effect | EC₅₀ / IC₅₀ (µM) |

| Rat Aortic Rings | Phenylephrine | e.g., Relaxation | Enter experimental data |

| Rat Aortic Rings | Potassium Chloride (KCl) | e.g., No effect | Enter experimental data |

| Guinea Pig Ileum | Acetylcholine | e.g., Relaxation | Enter experimental data |

| Guinea Pig Ileum | Histamine | e.g., Relaxation | Enter experimental data |

Protocol 7: Vasorelaxant Effect on Isolated Rat Aortic Rings

This assay assesses the ability of a compound to relax pre-contracted arterial smooth muscle.[20][21]

Materials:

-

This compound stock solution

-

Thoracic aorta from a rat

-

Krebs-Henseleit solution

-